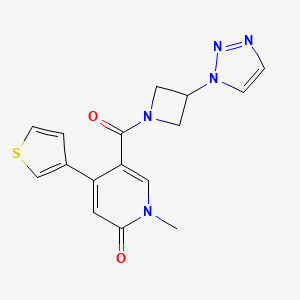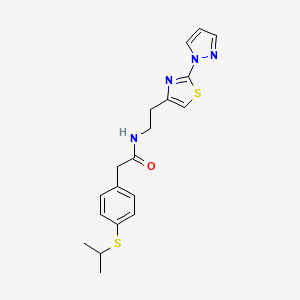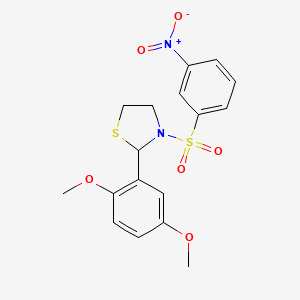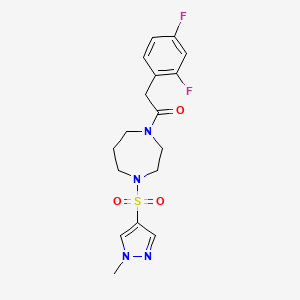
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, also known as MPPS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is synthesized through a multi-step process and has been used in scientific research for various applications.
作用機序
The mechanism of action of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate is not fully understood, but it is believed to interact with proteins and enzymes in biological systems. 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to bind to the active site of some enzymes, inhibiting their activity. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to interact with DNA, causing damage to the DNA molecule.
Biochemical and Physiological Effects:
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has several advantages for lab experiments, including its fluorescent properties, which make it useful for the detection of proteins. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been shown to have low toxicity, making it safe for use in biological systems. However, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
将来の方向性
There are several future directions for the study of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate. One potential direction is the development of new synthetic methods for 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, which could improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate and its interactions with proteins and enzymes. Finally, the development of new applications for 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, such as in drug delivery or gene therapy, could be explored.
Conclusion:
In conclusion, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, or 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate, is a chemical compound that has been extensively studied for its scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate could lead to new insights into its properties and potential applications.
合成法
The synthesis of 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate involves a multi-step process that starts with the reaction of 2-methoxyethanol and 4-bromoethylbenzene to form 4-(2-methoxyethyl)phenyl bromide. The bromide is then reacted with 6-chloro-5-methylpyridine-3-sulfonic acid to form 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate.
科学的研究の応用
4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been extensively studied for its various scientific research applications. It has been used as a fluorescent probe for the detection of proteins in biological samples. 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer. Additionally, 4-(2-Methoxyethyl)phenyl 6-chloro-5-methylpyridine-3-sulfonate has been used as a catalyst for various chemical reactions.
特性
IUPAC Name |
[4-(2-methoxyethyl)phenyl] 6-chloro-5-methylpyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-11-9-14(10-17-15(11)16)22(18,19)21-13-5-3-12(4-6-13)7-8-20-2/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHXNTDSJLNMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)OC2=CC=C(C=C2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2799522.png)

![4-(3-methoxyphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2799525.png)


![[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2799529.png)


![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2799537.png)
![Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate](/img/structure/B2799538.png)
![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799539.png)
![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2799541.png)
![Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2799542.png)
